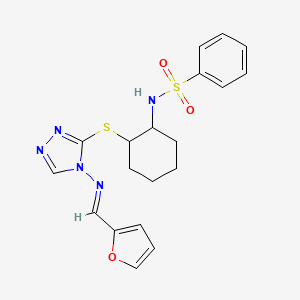

![molecular formula C19H20ClFN4O2S2 B2491142 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide CAS No. 338954-01-1](/img/structure/B2491142.png)

4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

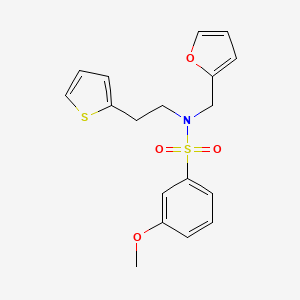

The synthesis of benzenesulfonamide derivatives, including compounds similar to the one , often involves reactions that introduce sulfonamide groups into aromatic rings or heterocycles. These processes may include steps such as sulfonation, activation of halogenated precursors, and nucleophilic substitution reactions. For instance, the synthesis of novel sulfanilamide-derived 1,2,3-triazoles showcases a methodology that could be adapted for the synthesis of complex benzenesulfonamide compounds, utilizing 1,3-dipolar cycloaddition and confirmed through various spectroscopic methods (Wang, Wan, & Zhou, 2010)(Wang, Wan, & Zhou, 2010).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, the crystal structure analysis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide provides insights into the spatial arrangement of the molecule, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's reactivity and interactions (Suchetan, Foro, Gowda, & Prakash, 2011)(Suchetan, Foro, Gowda, & Prakash, 2011).

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. The presence of the sulfonamide group influences the compound's reactivity, making it a versatile intermediate in organic synthesis. For example, the synthesis and bioactivity studies on new benzenesulfonamide derivatives highlight the reactivity of the sulfonamide group in facilitating the formation of compounds with potential anticancer activity (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016)(Gul et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. The synthesis and characterization of specific benzenesulfonamide derivatives can provide data on these properties, aiding in the understanding of their behavior in different environments.

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in chemical synthesis and pharmaceutical development. Studies focusing on the inhibition of carbonic anhydrases by benzenesulfonamide derivatives illustrate the application of these compounds in exploring biological pathways and developing therapeutic agents (Garaj, Puccetti, Fasolis, Winum, Montero, Scozzafava, Vullo, Innocenti, & Supuran, 2005)(Garaj et al., 2005).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Research has shown that compounds related to 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide demonstrate significant antibacterial and antifungal activities. For instance, novel sulfanilamide-derived 1,2,3-triazole compounds, which are structurally related, have been found to exhibit promising antibacterial potency against various strains, except for certain Candida species (Wang, Wan, & Zhou, 2010).

Potential Anticancer Activity

Several studies have synthesized derivatives of similar compounds as potential anticancer agents. For example, 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have shown remarkable activity against human tumor cell lines at low micromolar levels (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their potential applications. For instance, the synthesis of novel 1,2,4-triazole derivatives with various functional groups has been studied, providing insights into their structural and chemical properties (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Photodynamic Therapy

Compounds related to this compound have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. The synthesized zinc phthalocyanine derivatives, for instance, have shown good fluorescence properties, high singlet oxygen quantum yield, and potential for Type II photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Tubulin Polymerization Inhibitors

Some derivatives have also been investigated for their role as tubulin polymerization inhibitors, indicating their potential use in antiproliferative therapies against cancer. For example, sulfanilamide-1,2,3-triazole hybrids have exhibited moderate to potent activity against cancer cell lines, with certain compounds showing significant inhibitory effects (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).

Carbonic Anhydrase Inhibition

Research has also focused on the inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes. Sulfonamide derivatives, including those structurally related to this compound, have been found to inhibit carbonic anhydrase isozymes, suggesting their potential application in treating diseases like cancer (Garaj et al., 2004).

Mecanismo De Acción

Sulfonamides

Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical. They work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth .

Triazoles

Triazoles are a class of drugs that inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is necessary for the conversion of lanosterol to ergosterol in fungi. This results in changes in fungal membrane permeability and the inhibition of fungal growth .

Benzylic compounds

Benzylic compounds are those where the carbon atom is bonded to at least one other carbon atom and to a benzene ring. The benzylic position is often the site of metabolic biotransformation, leading to the formation of more polar metabolites that can be excreted from the body .

Fluorobenzyl compounds

The presence of a fluorine atom on the benzyl group can affect the lipophilicity, metabolic stability, and bioavailability of the compound. Fluorine can form a strong bond with carbon, potentially increasing the metabolic stability of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-[1-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4O2S2/c1-3-25-18(13(2)24-29(26,27)17-9-7-15(20)8-10-17)22-23-19(25)28-12-14-5-4-6-16(21)11-14/h4-11,13,24H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEULPDTSNVMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)

![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)

![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)